molecular formula C19H20ClFN6 B2807850 N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine CAS No. 2310124-22-0

N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine

Cat. No.: B2807850
CAS No.: 2310124-22-0
M. Wt: 386.86
InChI Key: AEBONZMDKIYFCA-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyl group with halogen substitutions, a triazolopyridazine ring, and an azetidine moiety, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Benzylation and Halogenation: The benzyl group with chloro and fluoro substitutions can be introduced through nucleophilic aromatic substitution reactions, using reagents like benzyl halides and appropriate halogenating agents.

    Azetidine Formation: The azetidine ring is typically formed through a cyclization reaction involving an amine and an appropriate electrophile, such as an epoxide or a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolopyridazine ring or the benzyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Alkoxides, amines, thiols for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as ethers, amines, or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and mechanisms.

Medicine

In medicinal chemistry, N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine: Similar structure but lacks the fluorine atom.

    N-(2-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine: Similar structure but lacks the chlorine atom.

  • **N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b

Biological Activity

N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClFN6C_{20}H_{20}ClFN_{6} with a molecular weight of 414.87 g/mol. It features several functional groups including a chloro-fluorobenzyl moiety and a cyclopropyl group, which contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its activity against different biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a screening of drug libraries on multicellular spheroids, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth and proliferation .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa0.75Inhibition of cell cycle progression
A3750.50Induction of apoptosis
HCT1160.60Inhibition of CDK activity

Anti-Tubercular Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-tubercular activity. A study focused on the synthesis and evaluation of novel derivatives indicated that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

Table 2: Anti-Tubercular Activity Results

CompoundIC50 (µM)Target Organism
Compound A1.35Mycobacterium tuberculosis
Compound B2.18Mycobacterium tuberculosis

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death.
  • Inhibition of Mycobacterial Growth : The compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, enhancing its efficacy as an anti-tubercular agent.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models .
  • Anti-Tubercular Efficacy : Another investigation reported that derivatives exhibiting similar structures showed promise against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential for further development in therapeutic applications .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN6/c1-25(11-14-15(20)3-2-4-16(14)21)13-9-26(10-13)18-8-7-17-22-23-19(12-5-6-12)27(17)24-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBONZMDKIYFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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